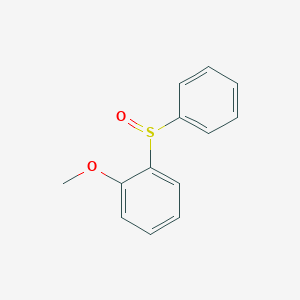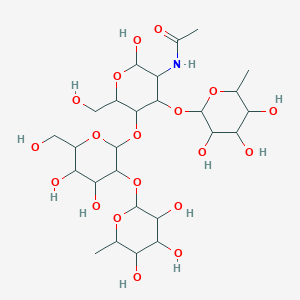
LewisYtetrasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LewisYtetrasaccharide, also known as α-Fuc-(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc, is a complex carbohydrate molecule. It is a member of the Lewis blood group antigens and plays a significant role in cell-cell adhesion and recognition processes. This tetrasaccharide is composed of four monosaccharide units: fucose, galactose, and N-acetylglucosamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LewisYtetrasaccharide typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. Glycosylation reactions are then carried out to link the monosaccharides in the desired sequence. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of monosaccharide units from activated sugar donors to acceptor molecules, forming the desired tetrasaccharide. This method is advantageous due to its high specificity and efficiency .
化学反应分析
Types of Reactions
LewisYtetrasaccharide undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters
科学研究应用
LewisYtetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell adhesion, immune response, and pathogen recognition.
Medicine: It is involved in cancer research, particularly in studying tumor markers and cancer cell adhesion.
Industry: It is used in the development of diagnostic tools and therapeutic agents .
作用机制
LewisYtetrasaccharide exerts its effects through interactions with specific receptors on cell surfaces. It binds to selectins, a family of cell adhesion molecules, facilitating cell-cell adhesion and signaling. This interaction is crucial in processes such as inflammation, immune response, and metastasis of cancer cells .
相似化合物的比较
Similar Compounds
LewisA Trisaccharide: Composed of three monosaccharide units and involved in similar biological processes.
LewisB Tetrasaccharide: Another tetrasaccharide with a slightly different structure and function.
LewisX Trisaccharide: Involved in cell adhesion and signaling, similar to LewisYtetrasaccharide .
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with selectins and other receptors with high specificity. This makes it particularly important in studying cell adhesion and signaling pathways .
属性
分子式 |
C26H45NO19 |
|---|---|
分子量 |
675.6 g/mol |
IUPAC 名称 |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30) |
InChI 键 |
SRHNADOZAAWYLV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


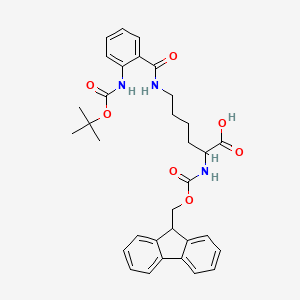
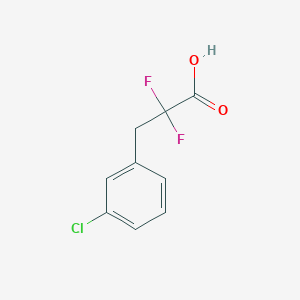
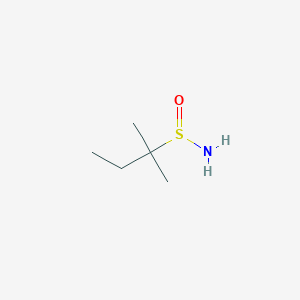
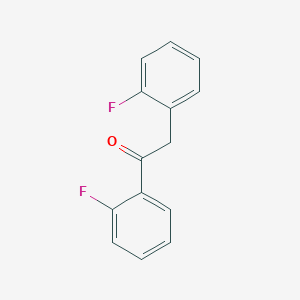
![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
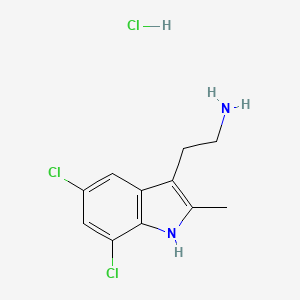
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)
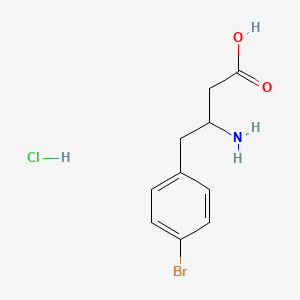
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
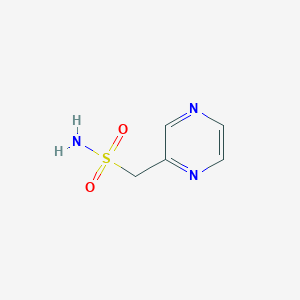
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
